![molecular formula C13H15N3O B1491316 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098141-46-7](/img/structure/B1491316.png)
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
“1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex. It involves a fusion of pyridine systems, pyrazolopyridines . The fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been evaluated .
Chemical Reactions Analysis
The chemical reactions involving “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” are complex and involve several steps . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .
Scientific Research Applications
Antidiabetic Activity
Compounds similar to “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” have been found to reduce blood glucose levels and may be beneficial in treating conditions like hyperglycemia and diabetes-related disorders .
Antimicrobial Activity
Pyrazole derivatives have shown potential as antimicrobial agents with acaricidal, insecticidal, and fungicidal activities .
Antiasthmatic Agent
Derivatives of pyrazole structures have been investigated for their use as antiasthmatic agents .
Antioxidant Activity
Some pyrazole compounds have been synthesized and characterized for their antioxidant properties .
Anti-inflammatory Activity
Novel pyrazole derivatives have been created for selective COX-2 inhibition with potent anti-inflammatory activity .
Synthesis Strategies
The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches and cyclocondensation of hydrazine with a carbonyl system. These methods are crucial for creating compounds with specific desired activities .
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRHWXZAGJOJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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